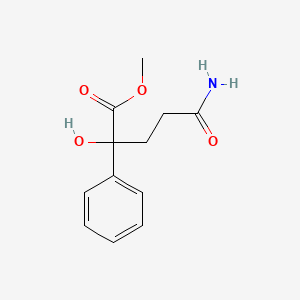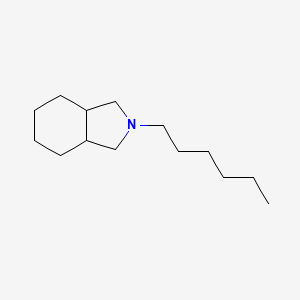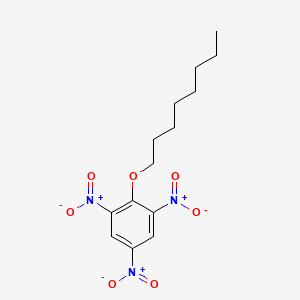
Germanium iodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodogermane can be synthesized through several methods. One common approach involves the reaction of hydrogen iodide with germyl chloride (GeH₃Cl) at room temperature. This reaction yields iodogermane and hydrochloric acid as by-products . Another method involves the reaction of iodine with monogermane (GeH₄) in the gas phase, which produces iodogermane and hydrogen iodide .
Industrial Production Methods
Industrial production of iodogermane typically follows similar synthetic routes as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Iodogermane undergoes various chemical reactions, including:
Oxidation: Iodogermane can be oxidized to form germanium dioxide (GeO₂) and iodine.
Reduction: It can be reduced to form germane (GeH₄) and hydrogen iodide.
Substitution: Iodogermane can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and iodine.
Reduction: Germane (GeH₄) and hydrogen iodide.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Iodogermane has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Iodogermane derivatives are being investigated for their potential use in medical imaging and as therapeutic agents.
Wirkmechanismus
The mechanism by which iodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. In chemical reactions, the germanium atom can form bonds with other elements, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromogermane (GeH₃Br): Similar to iodogermane but contains bromine instead of iodine.
Chlorogermane (GeH₃Cl): Contains chlorine instead of iodine.
Fluorogermane (GeH₃F): Contains fluorine instead of iodine.
Uniqueness
Iodogermane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated counterparts. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reactivity and stability profiles for iodogermane .
Eigenschaften
Molekularformel |
GeI |
|---|---|
Molekulargewicht |
199.53 g/mol |
IUPAC-Name |
iodogermanium |
InChI |
InChI=1S/GeI/c1-2 |
InChI-Schlüssel |
MLBDBPUCHBDKEA-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


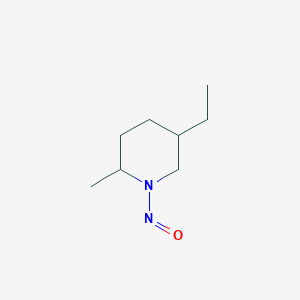

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)

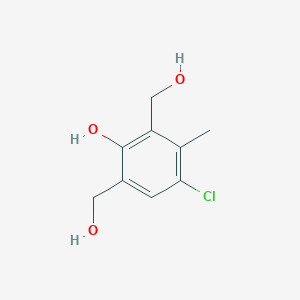
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

